molecular formula C9H8BrFN4 B13642750 1-(3-Bromo-4-fluorobenzyl)-1h-1,2,3-triazol-4-amine

1-(3-Bromo-4-fluorobenzyl)-1h-1,2,3-triazol-4-amine

Cat. No.: B13642750
M. Wt: 271.09 g/mol
InChI Key: QGDBVUHTOWZOBM-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-fluorobenzyl)-1h-1,2,3-triazol-4-amine is a chemical compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a bromine atom at the 3-position and a fluorine atom at the 4-position of the benzyl group, which is attached to a 1,2,3-triazole ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-4-fluorobenzyl)-1h-1,2,3-triazol-4-amine typically involves the reaction of 3-bromo-4-fluorobenzyl bromide with sodium azide to form the corresponding azide intermediate. This intermediate is then subjected to a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an alkyne to yield the desired triazole derivative . The reaction conditions often include the use of a copper catalyst, such as copper sulfate, in the presence of a reducing agent like sodium ascorbate, and the reaction is typically carried out in a solvent such as dimethyl sulfoxide (DMSO) or water at room temperature.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs. The use of automated reactors and advanced purification techniques, such as chromatography, can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-4-fluorobenzyl)-1h-1,2,3-triazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate for oxidation reactions.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction reactions.

    Catalysts: Palladium, copper catalysts for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-(3-Bromo-4-fluorobenzyl)-1h-1,2,3-triazol-4-amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-fluorobenzyl)-1h-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The bromine and fluorine atoms can also influence the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Bromo-4-fluorobenzyl)-1h-1,2,3-triazol-4-amine is unique due to the presence of both bromine and fluorine atoms on the benzyl group, combined with the triazole ring. This unique combination of functional groups enhances its chemical reactivity and potential for diverse applications in various fields of research and industry.

Properties

Molecular Formula

C9H8BrFN4

Molecular Weight

271.09 g/mol

IUPAC Name

1-[(3-bromo-4-fluorophenyl)methyl]triazol-4-amine

InChI

InChI=1S/C9H8BrFN4/c10-7-3-6(1-2-8(7)11)4-15-5-9(12)13-14-15/h1-3,5H,4,12H2

InChI Key

QGDBVUHTOWZOBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CN2C=C(N=N2)N)Br)F

Origin of Product

United States

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